1-Isopropylcyclopropanamine
Overview
Description
1-Isopropylcyclopropanamine is an organic compound with the molecular formula C6H13N. It is a cyclopropane derivative with an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylcyclopropanamine can be synthesized through several methods, including the cyclization of 1-isopropylpropylamine with a suitable cyclizing agent. The reaction typically involves heating the starting materials under controlled conditions to promote the formation of the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
1-Isopropylcyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, often involving halogenating agents to introduce halogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium(VI) oxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents (e.g., chlorine, bromine), polar aprotic solvents
Major Products Formed:
Oxidation: 1-Isopropylcyclopropanone
Reduction: this compound derivatives
Substitution: Halogenated this compound
Scientific Research Applications
1-Isopropylcyclopropanamine has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used as a probe to study biological systems, especially in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 1-Isopropylcyclopropanamine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and subsequent biochemical changes. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
1-Isopropylcyclopropanamine is unique due to its cyclopropane ring and isopropyl group, which confer distinct chemical properties compared to other amines. Similar compounds include:
Cyclopropanamine
Isopropylamine
Propylamine
These compounds differ in their ring structures and substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-propan-2-ylcyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5(2)6(7)3-4-6/h5H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEQMDPSJGINGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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